Methyl (S)-(-)-lactate

Chiral Analysis Optical Purity Quality Control

Methyl (S)-(-)-lactate is the simplest chiral ester, existing as the (S)-enantiomer of methyl lactate with a molecular weight of 104.10 g/mol. It is a colorless liquid with a boiling point of 144-145 °C and a density of approximately 1.09 g/mL at 20 °C.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 27871-49-4
Cat. No. B143375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-(-)-lactate
CAS27871-49-4
Synonyms(-)-2-Hydroxypropionic Acid Methyl Ester;  (-)-Lactic Acid Methyl Ester;  (-)-Methyl 2-Hydroxypropionate;  (-)-Methyl Lactate;  (2S)-2-Hydroxypropanoic Acid Methyl Ester;  (S)-(-)-Lactic Acid Methyl Ester;  (S)-2-Hydroxypropanoic Acid Methyl Ester;  (S)-Lac
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)O
InChIInChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1
InChIKeyLPEKGGXMPWTOCB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-(-)-lactate (CAS 27871-49-4): Baseline Physicochemical and Chiral Identity for Scientific Procurement


Methyl (S)-(-)-lactate is the simplest chiral ester, existing as the (S)-enantiomer of methyl lactate with a molecular weight of 104.10 g/mol. It is a colorless liquid with a boiling point of 144-145 °C and a density of approximately 1.09 g/mL at 20 °C [1]. A key defining characteristic is its specific optical rotation of [α]20/D -8.1° (neat), which serves as a critical identity and purity marker, distinguishing it unequivocally from its (R)-enantiomer counterpart which exhibits a positive rotation . This compound is miscible with water and most organic solvents, and it functions as a versatile chiral building block and biodegradable solvent [1].

Why Methyl (S)-(-)-lactate (27871-49-4) Cannot Be Substituted by Racemic Mixtures or the (R)-Enantiomer


Substituting Methyl (S)-(-)-lactate with the racemic mixture (DL-) or the (R)-(+)-enantiomer is precluded by the stringent requirements of chiral applications. In asymmetric synthesis, the (S)-enantiomer is a prerequisite for achieving the desired stereochemical outcome in target molecules like pharmaceutical intermediates, where the (R)-enantiomer can lead to different biological activities or inert byproducts [1]. Furthermore, fundamental differences in molecular recognition, such as the formation of specific hydrogen-bonded complexes unique to each enantiomer [2], underscore the non-interchangeable nature of these compounds. Even at a thermodynamic level, the vapor pressure and enthalpy of vaporization differ between the enantiopure and racemic forms, which can impact purification and handling in precise industrial settings [3]. This evidence demonstrates that for applications demanding chirality control, only the specific (S)-enantiomer is fit for purpose.

Quantitative Differentiation Guide: Methyl (S)-(-)-lactate vs. Methyl (R)-(+)-lactate and Racemate


Specific Optical Rotation: A Definitive Marker of Chiral Identity for Methyl (S)-(-)-lactate

The specific optical rotation provides the most direct and quantitative differentiation between the (S)- and (R)-enantiomers of methyl lactate. Methyl (S)-(-)-lactate exhibits a specific optical rotation of -8.1° (neat) . This is in stark contrast to its enantiomer, Methyl (R)-(+)-lactate, which would be expected to have an equal and opposite rotation of approximately +8.1°. This measurement is a fundamental, verifiable, and routine QC parameter.

Chiral Analysis Optical Purity Quality Control

Thermochemical Property Variation: Vapor Pressure Differences Between Enantiopure Methyl (S)-(-)-lactate and the Racemate

A comprehensive thermochemical study reveals that enantiopure methyl lactates possess distinct vapor pressures compared to their racemic mixtures. The study confirms that the vapor pressure of enantiopure L-(-)-methyl lactate differs from that of DL-(+/-)-methyl lactate [1]. This difference, while subtle, is a direct consequence of the different intermolecular interactions in the chiral vs. racemic liquid phases and is crucial for processes involving volatilization or distillation.

Thermodynamics Separation Science Process Engineering

Role in Asymmetric Synthesis: Enantioselectivity Achieved Using Methyl (S)-(-)-lactate as a Chiral Auxiliary

The utility of Methyl (S)-(-)-lactate as a chiral auxiliary is substantiated by its application in the total synthesis of the natural product Bao Gong Teng A. In this study, the use of Methyl (S)-lactate as a chiral auxiliary on a vinylsulfonate dienophile was essential for achieving stereocontrol, ultimately enabling the construction of the target molecule's complex stereochemistry [1]. While the paper does not compare it directly to its (R)-counterpart, the study's outcome is contingent on the specific (S)-configuration of the lactate moiety.

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Chemistry

Molecular Chiral Recognition: Differential Complex Formation of Methyl (S)-(-)-lactate Enantiomers with Chiral Selectors

A gas-phase study on chiral recognition revealed that the two enantiomers of methyl lactate exhibit distinct complexation behavior with chiral chromophores. The heterochiral complex between R-(+)-2-naphthyl-ethanol and S-(+) methyl-lactate is observed, while the homochiral complex is not [1]. Conversely, with another chiral selector (S-(±)-cis-1-amino-indan-2-ol), an additional addition complex is formed for R-methyl-lactate only [1]. These findings highlight that the specific (S)-enantiomer engages in unique, energetically favored intermolecular interactions.

Chiral Recognition Spectroscopy Analytical Chemistry

Green Chemistry Credentials: Life Cycle Assessment of Methyl (S)-(-)-lactate vs. Traditional Solvents

A Life Cycle Assessment (LCA) comparing the fabrication of membranes using methyl lactate versus the traditional reprotoxic solvent N-methyl-2-pyrrolidone (NMP) demonstrates the environmental advantage of the lactate ester. The study shows that methyl lactate fabrication leads to a 32% lower Global Warming Potential (GWP100) score and a 10% lower ReCiPe Endpoint score compared to NMP fabrication [1]. While the study does not specify the enantiomer, the (S)-enantiomer is the naturally derived and biodegradable form that aligns with these green chemistry principles.

Green Chemistry Sustainability Life Cycle Assessment

Validated Application Scenarios for Methyl (S)-(-)-lactate (27871-49-4) Based on Quantitative Evidence


Asymmetric Synthesis of Complex Pharmaceutical Intermediates and Natural Products

Methyl (S)-(-)-lactate is the preferred choice for researchers requiring a reliable chiral auxiliary to introduce stereocenters. As demonstrated in the total synthesis of Bao Gong Teng A [1], its (S)-configuration is integral to the stereochemical control of key cycloaddition steps. This application is directly validated by peer-reviewed synthetic methodology and is essential for laboratories engaged in medicinal chemistry, total synthesis, and the development of enantiopure active pharmaceutical ingredients (APIs).

Quality Control and Identity Verification in Chiral Compound Procurement

For procurement and QC laboratories, the specific optical rotation of -8.1° (neat) [1] provides a simple, rapid, and cost-effective test to verify the identity and chiral integrity of the supplied material. This measurement definitively differentiates the (S)-enantiomer from the (R)-enantiomer and can alert users to potential mislabeling or contamination. This is a critical step in maintaining the reliability of downstream chiral processes and experiments.

Environmentally Conscious Solvent Replacement in Chemical Processes

Process development scientists and engineers seeking to reduce the environmental footprint of their operations can justify the selection of methyl lactate over traditional solvents. Life Cycle Assessment data demonstrates a 32% lower Global Warming Potential (GWP100) for methyl lactate fabrication compared to NMP [1]. This quantifiable benefit, combined with its biodegradability , supports its use as a 'greener' alternative in applications such as membrane preparation, cleaning formulations, and as a reaction medium in green chemistry initiatives.

Fundamental Research into Chiral Recognition and Non-Covalent Interactions

The distinct and enantiomer-specific complexation behavior of Methyl (S)-(-)-lactate, as observed in gas-phase chiral recognition studies [1], makes it a valuable model compound for physical and analytical chemists. It can be employed as a probe to study the fundamental nature of weak hydrogen bonds and chiral discrimination, with direct implications for understanding molecular recognition, developing new chiral stationary phases for chromatography, and improving enantioselective catalysts.

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